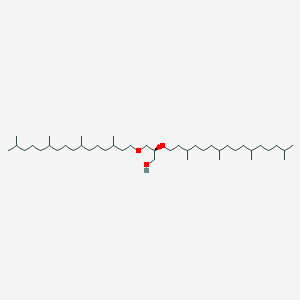

1,2-Di-o-phytanyl-sn-glycerol

Description

Significance of 1,2-Di-O-phytanyl-sn-glycerol as a Core Archaeal Membrane Lipid

The cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. In archaea, this barrier is primarily constructed from lipids with a this compound backbone. nih.govnih.gov This core structure is essential for the stability and function of archaeal membranes, enabling them to thrive in harsh conditions such as high temperatures, extreme pH, and high salinity. rcsb.orgrug.nl The unique properties of these lipids, including their chemical stability, are a key reason why archaea can inhabit some of the most inhospitable environments on Earth. rcsb.orgrsc.org

Distinctive Structural Features of Archaeal Lipids with this compound Backbone

The resilience and unique functionality of archaeal membranes stem from several key structural features of their core lipid, this compound. These features distinguish them from the lipids found in the other two domains of life, Bacteria and Eukarya.

At the heart of the archaeal lipid distinction is the stereochemistry of the glycerol (B35011) backbone. Archaeal lipids are built upon a sn-glycerol-1-phosphate (B1203117) (G1P) backbone. nih.govnih.govnih.gov This is the enantiomer, or mirror image, of the sn-glycerol-3-phosphate (G3P) backbone found in bacterial and eukaryotic membrane lipids. nih.govoup.com This fundamental difference in chirality is a universal and defining characteristic of archaea. nih.govasm.org The enzyme responsible for the synthesis of G1P in archaea is sn-glycerol-1-phosphate dehydrogenase, which is distinct from the G3P dehydrogenase found in bacteria and eukaryotes. oup.comwikipedia.org

Another defining feature of archaeal lipids is the presence of ether linkages connecting the phytanyl chains to the glycerol backbone. nih.govrcsb.orgnih.gov This contrasts with the ester linkages found in the lipids of bacteria and eukaryotes. nih.govnih.gov Ether bonds are chemically more stable and resistant to hydrolysis than ester bonds, particularly at extreme temperatures and pH levels. rcsb.orgrsc.org This enhanced stability is a crucial adaptation for archaea living in harsh environments. rcsb.org

The hydrophobic tails of archaeal lipids are composed of isoprenoid chains, specifically phytanyl chains in the case of this compound. nih.govrcsb.orgnih.gov These are branched hydrocarbon chains, typically with a C20 length. nih.govrug.nl The branched nature of the phytanyl chains influences membrane fluidity and permeability. rcsb.orgrug.nl The methyl branches on the isoprenoid chains create a more tightly packed membrane, reducing its permeability to small molecules and ions. rcsb.org This tight packing contributes to the stability of the membrane over a wide range of temperatures. rug.nl

Comparative Analysis with Bacterial and Eukaryotic Membrane Lipids (Lipid Divide Concept)

The "lipid divide" is a fundamental concept in biology that highlights the stark differences between the membrane lipids of archaea and those of bacteria and eukaryotes. mdpi.comportlandpress.combiorxiv.org This division is based on the core structural dissimilarities that have profound implications for membrane properties and evolutionary history.

As previously mentioned, the most fundamental aspect of the lipid divide is the opposing stereochemistry of the glycerol backbone. Archaea exclusively utilize sn-glycerol-1-phosphate (G1P), while bacteria and eukaryotes use sn-glycerol-3-phosphate (G3P). nih.govwikipedia.org This difference in chirality is a consistent and defining feature that separates the domains of life. nih.govasm.org The enzymes responsible for the synthesis of these enantiomeric backbones, G1P dehydrogenase in archaea and G3P dehydrogenase in bacteria and eukaryotes, are evolutionarily distinct. oup.com

The following table summarizes the key distinctions between archaeal lipids and those of bacteria and eukaryotes:

| Feature | Archaea | Bacteria and Eukarya |

| Glycerol Backbone Stereochemistry | sn-glycerol-1-phosphate (G1P) | sn-glycerol-3-phosphate (G3P) |

| Linkage to Hydrocarbon Chains | Ether linkage | Ester linkage |

| Hydrocarbon Chains | Branched isoprenoid (phytanyl) chains | Straight-chain fatty acids |

Differentiating Chemical Bond Types (Ether vs. Ester)

A defining feature that separates archaeal lipids from those in Bacteria and Eukarya is the chemical bond linking the hydrophobic tails to the glycerol backbone. gatech.edu Archaeal lipids, including this compound, are characterized by ether bonds (R-O-R'), whereas bacterial and eukaryotic lipids utilize ester bonds (R-CO-O-R'). nih.govfrontiersin.org

The ether linkage is chemically more robust and resistant to hydrolysis (cleavage by water) and alkaline conditions compared to the ester linkage. nih.govresearchgate.net This increased stability is a key adaptation for extremophilic archaea, as it helps maintain membrane integrity under harsh environmental conditions that would readily break down ester-linked lipids. vaia.com The absence of a carbonyl group (C=O) in the ether linkage, which is present in ester bonds, also alters the physical properties of the membrane interface, affecting hydration and lipid packing. researchgate.netnih.gov While ester bonds provide greater fluidity and adaptability to membranes, the stability of ether bonds is paramount for survival in extreme habitats. researchgate.net

| Feature | Ether Linkage (Archaea) | Ester Linkage (Bacteria & Eukarya) |

| Chemical Structure | C-O-C | C-CO-O-C |

| Present In | This compound, Archaeal lipids nih.govfrontiersin.org | Diacylglycerols, Bacterial and Eukaryotic lipids nih.govfrontiersin.org |

| Chemical Stability | High; resistant to chemical cleavage (hydrolysis) nih.gov | Lower; susceptible to hydrolysis, especially at extreme pH researchgate.net |

| Environmental Adaptation | Provides stability in extreme environments (high temperature, pH) gatech.eduvaia.com | Suitable for moderate environments; allows for more dynamic membranes researchgate.net |

| Biosynthesis | Formed by the etherification of glycerol phosphate (B84403) wikipedia.org | Formed by the esterification of glycerol phosphate with fatty acids frontiersin.org |

Divergence in Hydrophobic Chain Properties (Isoprenoid vs. Straight-Chain Fatty Acids)

The hydrophobic tails of membrane lipids also show a fundamental divergence between Archaea and the other two domains of life. pearson.com Archaea utilize branched isoprenoid chains, such as the phytanyl (3,7,11,15-tetramethylhexadecyl) groups in archaeol (B159478). nih.gov In contrast, Bacteria and Eukarya use straight-chain fatty acids. nih.govgatech.edu

| Feature | Isoprenoid Chains (Archaea) | Straight-Chain Fatty Acids (Bacteria & Eukarya) |

| Basic Structure | Branched hydrocarbon chains (e.g., phytanyl) vaia.compearson.com | Unbranched hydrocarbon chains gatech.edu |

| Building Block | Isoprene units nih.gov | Acetyl-CoA |

| Effect on Membrane Packing | Loose packing due to methyl branches, maintaining fluidity frontiersin.org | Can pack tightly (saturated) or loosely (unsaturated) gatech.edu |

| Membrane Stability | High; enhances stability in extreme conditions royalsocietypublishing.orgnih.gov | Stability is modulated by the degree of saturation gatech.edu |

| Example Compound | This compound nih.gov | Dipalmitoylphosphatidylcholine (DPPC) researchgate.net |

Properties

Molecular Formula |

C43H88O3 |

|---|---|

Molecular Weight |

653.2 g/mol |

IUPAC Name |

(2S)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol |

InChI |

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37?,38?,39?,40?,41?,42?,43-/m0/s1 |

InChI Key |

ISDBCJSGCHUHFI-PKIBUDCSSA-N |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC[C@H](CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of 1,2 Di O Phytanyl Sn Glycerol

Precursor Synthesis and Isoprenoid Chain Formation

The initial stages of 1,2-Di-O-phytanyl-sn-glycerol biosynthesis are dedicated to the assembly of the phytanyl chains, which are C20 isoprenoid structures. This process begins with the synthesis of five-carbon building blocks and their subsequent elongation.

Mevalonate (B85504) Pathway in Phytanyl Chain Elongation

Archaea, along with eukaryotes and some bacteria, utilize the mevalonate (MVA) pathway to produce the fundamental five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org This pathway commences with the condensation of two acetyl-CoA molecules. nih.govfrontiersin.org In archaea, a modified version of the classical MVA pathway is present. frontiersin.orgnih.gov While the initial steps to produce mevalonate from acetyl-CoA are conserved, the subsequent conversion of mevalonate to IPP can differ. wikipedia.org Some archaea employ a variant pathway where mevalonate is phosphorylated, then decarboxylated to isopentenyl phosphate (B84403) (IP), and finally phosphorylated again to yield IPP. wikipedia.org

The key enzymes in the upper mevalonate pathway, which are largely conserved, include acetyl-CoA acetyltransferase, HMG-CoA synthase, and HMG-CoA reductase. wikipedia.orgnih.gov The lower, or modified, mevalonate pathway in archaea involves enzymes such as mevalonate kinase, phosphomevalonate kinase, and mevalonate pyrophosphate decarboxylase, though variations exist. nih.gov

| Enzyme | Function in Mevalonate Pathway |

| Acetyl-CoA acetyltransferase | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| HMG-CoA synthase | Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate. |

| Mevalonate kinase | Phosphorylates mevalonate to form mevalonate-5-phosphate. |

| Phosphomevalonate kinase | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. |

| Mevalonate pyrophosphate decarboxylase | Decarboxylates mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP). |

Geranylgeranyl Diphosphate (B83284) as an Intermediate

The five-carbon units, IPP and DMAPP, serve as the foundational building blocks for the synthesis of longer isoprenoid chains. nih.govfrontiersin.org Through a series of head-to-tail condensation reactions catalyzed by prenyltransferases, these C5 units are elongated. nih.gov The initial condensation of IPP and DMAPP forms the C10 compound, geranyl diphosphate (GPP). nih.gov Subsequent additions of IPP lead to the formation of farnesyl diphosphate (FPP; C15) and ultimately geranylgeranyl diphosphate (GGPP; C20). nih.gov GGPP is the direct precursor to the phytanyl chains of this compound. nih.govnih.gov The enzyme geranylgeranyl diphosphate synthase is responsible for the synthesis of GGPP. nih.gov

Ether Bond Formation and Glycerol (B35011) Backbone Linkage

The defining characteristic of archaeal lipids is the presence of ether linkages connecting the isoprenoid chains to a stereospecific glycerol backbone. This process is enzymatically controlled and results in a chemically stable lipid structure.

Enzymatic Activities in sn-Glycerol-1-Phosphate (B1203117) Synthesis

The glycerol backbone of archaeal lipids is sn-glycerol-1-phosphate (G1P), which is the stereoisomer of the sn-glycerol-3-phosphate (G3P) found in bacteria and eukaryotes. nih.govnih.gov This crucial stereochemistry is established by the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH). nih.govebi.ac.uk This enzyme catalyzes the reduction of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to G1P. frontiersin.orgwikipedia.org The archaeal G1PDH is distinct from the G3P dehydrogenase found in bacteria and eukaryotes, highlighting a fundamental divergence in the lipid biosynthetic pathways of these domains. frontiersin.orgnih.gov

Formation of 2,3-Di-O-geranylgeranyl-sn-glycerol-1-phosphate

With the synthesis of the G1P backbone and the GGPP isoprenoid chains, the next step is the formation of the ether linkages. This occurs in a two-step process. First, the enzyme geranylgeranylglyceryl phosphate synthase (GGGPS) catalyzes the transfer of a geranylgeranyl group from GGPP to the sn-3 position of G1P, forming geranylgeranylglyceryl phosphate (GGGP). nih.govresearchgate.net Subsequently, a second enzyme, digeranylgeranylglyceryl phosphate (DGGGP) synthase, transfers a second geranylgeranyl group from another molecule of GGPP to the sn-2 position of GGGP. nih.govuniprot.org This reaction yields 2,3-Di-O-geranylgeranyl-sn-glycerol-1-phosphate (DGGGP). researchgate.net It is this DGGGP molecule that, after saturation of the double bonds in the geranylgeranyl chains to form phytanyl chains, becomes this compound-1-phosphate.

| Enzyme | Substrates | Product |

| Geranylgeranylglyceryl phosphate synthase (GGGPS) | sn-Glycerol-1-phosphate (G1P) and Geranylgeranyl diphosphate (GGPP) | Geranylgeranylglyceryl phosphate (GGGP) |

| Digeranylgeranylglyceryl phosphate synthase (DGGGPS) | Geranylgeranylglyceryl phosphate (GGGP) and Geranylgeranyl diphosphate (GGPP) | 2,3-Di-O-geranylgeranyl-sn-glycerol-1-phosphate (DGGGP) |

Stereospecificity of Ether Bond-Forming Enzymes

The stereochemistry of the final this compound molecule is meticulously controlled by the enzymes involved in its biosynthesis. The key determining step is the formation of the sn-glycerol-1-phosphate backbone by G1P dehydrogenase, which exhibits strict stereospecificity for the production of the sn-1 isomer. nih.govnih.gov The subsequent ether bond-forming enzymes, GGGPS and DGGGPS, are also highly specific for the G1P-derived substrate. nih.gov For instance, DGGGP synthase from Methanothermobacter marburgensis was found to be specific for the G-1-P-derived substrate, monogeranylgeranyl G-1-P, and did not react with the G-3-P analog. nih.gov This enzymatic specificity ensures the correct stereoconfiguration of the final archaeal lipid, a critical feature for the structure and function of archaeal cell membranes.

Saturation of Isoprenoid Chains in this compound Biosynthesis

The defining feature of this compound is its saturated phytanyl ether-linked side chains. This saturation is a crucial step, imparting the necessary stability for archaea to thrive in extreme environments. The enzyme responsible for this transformation is Digeranylgeranylglycerophospholipid Reductase (DGGR).

Role of Digeranylgeranylglycerophospholipid Reductase (DGGR)

Digeranylgeranylglycerophospholipid Reductase (DGGR) is the key enzyme that catalyzes the hydrogenation of the unsaturated precursor, 2,3-di-O-geranylgeranylglyceryl phosphate, to form 2,3-di-O-phytanyl-sn-glyceryl phosphate, also known as archaetidic acid. nih.govnih.gov This reaction represents the final committed step in the biosynthesis of the core archaeal lipid structure. nih.gov DGGR is a membrane-associated protein that requires Flavin Adenine Dinucleotide (FAD) and Nicotinamide Adenine Dinucleotide (NADH) as cofactors for its reductive activity. nih.govnih.gov A single enzyme is responsible for the hydrogenation of all the double bonds within the geranylgeranyl chains. nih.govnih.gov

The enzyme from the thermoacidophilic archaeon Thermoplasma acidophilum has been purified and characterized, revealing a molecular weight of approximately 45 kDa. nih.gov Structural studies have shown that DGGR belongs to the p-hydroxybenzoate hydroxylase (PHBH) superfamily of flavoproteins. nih.gov

Table 1: Properties of Digeranylgeranylglycerophospholipid Reductase (DGGR)

| Property | Description |

| Enzyme Name | Digeranylgeranylglycerophospholipid Reductase (DGGR) |

| Function | Catalyzes the reduction of 2,3-di-O-geranylgeranylglyceryl phosphate to 2,3-di-O-phytanyl-sn-glyceryl phosphate. |

| Cofactors | FAD and NADH. nih.govnih.gov |

| Cellular Location | Membrane-associated. nih.gov |

| Enzyme Superfamily | p-hydroxybenzoate hydroxylase (PHBH). nih.gov |

Hydrogenation Mechanism and Stereochemical Analysis of Saturation

The reduction of the double bonds in the geranylgeranyl chains by DGGR is a stereospecific process. Analysis of the reaction product from the recombinant DGGR of Thermoplasma acidophilum using NMR spectroscopy has demonstrated that the addition of hydrogen atoms across the double bonds occurs in a syn manner. nih.gov This means that both hydrogen atoms are added to the same face of the double bond.

The proposed mechanism for DGGR, based on its structural homology to other PHBH family enzymes, involves a conformational change in the FAD cofactor. The FAD molecule likely switches between two conformations, which correspond to the reductive and oxidative half-reactions of the catalytic cycle. nih.gov A specific sequence motif, PxxYxWxFP, has been identified that creates a specificity pocket within the enzyme. nih.gov This pocket is thought to precisely position the double bond of the geranylgeranyl group relative to the FAD cofactor, ensuring the stereospecificity of the hydrogenation reaction. nih.gov

Subsequent Modification and Derivatization from this compound

Following the saturation of the isoprenoid chains to form archaetidic acid (the phosphorylated form of this compound), this core lipid is further modified to generate a variety of polar lipids. This process begins with the activation of archaetidic acid.

CDP-Archaeol as a Common Precursor for Polar Lipid Synthesis

Archaetidic acid is activated by cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by the enzyme CDP-archaeol synthase. frontiersin.orgnih.gov This reaction produces cytidine diphosphate-archaeol (CDP-archaeol), which serves as the central activated intermediate for the biosynthesis of all archaeal phospholipids (B1166683). nih.govfrontiersin.orgnih.gov The formation of CDP-archaeol is analogous to the formation of CDP-diacylglycerol in bacteria and eukaryotes, highlighting a conserved strategy in lipid biosynthesis across the domains of life. nih.gov

Table 2: Key Molecules in Archaeal Polar Lipid Synthesis

| Molecule | Role |

| 2,3-di-O-phytanyl-sn-glyceryl phosphate (Archaetidic acid) | The saturated core lipid resulting from the DGGR reaction. |

| Cytidine Triphosphate (CTP) | The activating molecule for archaetidic acid. |

| CDP-archaeol synthase | The enzyme that catalyzes the formation of CDP-archaeol. frontiersin.orgnih.gov |

| CDP-archaeol | The activated precursor for the attachment of polar head groups. nih.govfrontiersin.orgnih.gov |

Enzymatic Attachment of Polar Head Groups to the this compound Core

The final step in the biosynthesis of archaeal polar lipids is the attachment of various polar head groups to the CDP-archaeol core. This is accomplished by a family of enzymes known as CDP-alcohol phosphatidyltransferases. nih.govnih.gov These enzymes catalyze the transfer of the archaeol (B159478) moiety from CDP-archaeol to the hydroxyl group of a specific polar head group, with the concomitant release of cytidine monophosphate (CMP). nih.gov

Several of these enzymes have been identified and are homologous to their bacterial and eukaryotic counterparts. nih.govnih.gov For example:

Archaetidylserine synthase catalyzes the reaction of CDP-archaeol with L-serine to form archaetidylserine. nih.govnih.gov

Archaetidylglycerophosphate synthase and archaetidylinositol synthase are responsible for the synthesis of archaetidylglycerol and archaetidylinositol, respectively. nih.gov

Interestingly, studies have shown that some of these enzymes exhibit broad substrate specificity. For instance, the archaetidylserine synthase from Methanothermobacter thermautotrophicus can utilize both archaeal and bacterial lipid substrates. nih.gov This suggests a degree of evolutionary conservation and flexibility in the lipid biosynthesis machinery.

Advanced Methodologies for Structural Elucidation and Quantitative Analysis of 1,2 Di O Phytanyl Sn Glycerol

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone in the analysis of archaeal lipids, providing critical information on molecular weight and structure. Soft ionization techniques are particularly valuable as they minimize fragmentation, allowing for the detection of intact molecular ions.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Ion Confirmation

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been effectively used to confirm the molecular identity of synthesized and naturally occurring archaeal lipids. wikipedia.org In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011), and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are ideal for molecular weight determination. wikipedia.org

In the context of 1,2-di-O-phytanyl-sn-glycerol, positive-ion FAB-MS has been instrumental. Research on the in vitro biosynthesis of ether-type glycolipids confirmed the identity of chemically synthesized this compound by detecting the protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 652. asm.orgnih.gov This finding provided definitive confirmation of the compound's molecular mass, a crucial first step in its structural elucidation. asm.orgnih.gov FAB-MS has also been applied to screen total lipid extracts from various Methanosarcina species, successfully identifying diether lipids, including the 2,3-di-O-phytanyl-sn-glycerol backbone. researchgate.net

| Compound | Ionization Mode | Adduct | Observed m/z | Reference |

|---|---|---|---|---|

| This compound | Positive | [M+H]⁺ | 652 | asm.orgnih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. This technique is invaluable for elucidating the specific components of a lipid, such as its core structure and substituent groups. While direct MS/MS data for this compound is not prominently detailed, extensive analysis of its stereoisomer, 2,3-di-O-phytanyl-sn-glycerol (archaeol), demonstrates the power of the method.

In studies using electrospray ionization (ESI-MS/MS), a common approach for analyzing archaeal lipids, the lithiated adduct of archaeol (B159478) ([M+Li]⁺) was selected as the precursor ion. researchgate.netnih.gov Collision-induced dissociation (CID) of the precursor ion at m/z 660 yielded a characteristic fragment ion at m/z 379. researchgate.netnih.gov This fragment corresponds to the loss of one phytanyl chain, confirming the presence of a mono-O-phytanyl-glycerol structure and, by inference, the diphytanyl diether nature of the parent molecule. researchgate.netnih.gov This type of fragmentation analysis serves as a fingerprint for identifying the core lipid structure within more complex phospholipids (B1166683) and glycolipids. researchgate.netnih.gov

| Precursor Ion | Precursor m/z | Characteristic Fragment Ion | Fragment m/z | Inferred Neutral Loss | Reference |

|---|---|---|---|---|---|

| [M+Li]⁺ | 660 | [Mono-O-phytanyl-glycerol+Li]⁺ | 379 | Phytanyl chain | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. wikipedia.org This is particularly useful for analyzing complex lipid extracts from biological samples, where lipids of interest must be separated from a multitude of other components. unitn.it

LC-MS has been successfully applied to separate and identify archaeal ether lipids. In analyses of lipid extracts from the hyperthermophilic archaeon Thermococcus barophilus, HPLC-MS chromatograms clearly resolved diphytanyl glycerol diether (archaeol) from other core lipids like glycerol dibiphytanyl glycerol tetraether (GDGT-0). researchgate.net Furthermore, this compound has been deemed suitable for use as an internal standard in quantitative lipidomic analyses using LC-MS with multiple reaction monitoring (MRM), highlighting its utility in precise quantification of other diacylglycerols. sigmaaldrich.com The use of normal-phase LC allows for the separation of neutral lipid classes, with subsequent ESI-MS detection often identifying molecules as their ammonium (B1175870) adducts ([M+NH₄]⁺). aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the complete structural and stereochemical elucidation of complex organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR for Proton Behavior Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information on the chemical environment and spatial arrangement of hydrogen atoms. It has been a critical tool in confirming the stereochemistry of the phytanyl chains in archaeal lipids.

A key application involved a biosynthetic study where the archaeon Halobacterium salinarum was grown with heavily deuterated mevalonolactone. acs.org The resulting 2,3-di-O-phytanyl-sn-glycerol was analyzed by ¹H NMR. By observing the behavior and coupling of the few remaining protons on the deuterated phytanyl chains, researchers demonstrated that the saturation of the precursor geranylgeranyl groups occurs via a syn-addition of hydrogen. acs.org In other studies, the characteristic signals in the ¹H NMR spectrum, such as the methyl singlet of a modified phytanyl chain, have been used to identify novel core lipid structures in methanogens. canada.ca For related glycolipids, the coupling constants of anomeric protons in ¹H NMR spectra have been used to definitively establish the β-configuration of glycosidic linkages. nih.gov

Solid-State NMR for Membrane Structure and Dynamics

Solid-state NMR (ssNMR) is uniquely suited for studying molecules in the solid or semi-solid state, making it the ideal technique for investigating the structure and dynamics of lipids within a membrane bilayer. rsc.org This method provides insight into the phase behavior, orientation, and molecular motion of lipids in an environment that mimics their natural state.

Studies on membrane models composed of derivatives of this compound, such as 1,2-di-O-phytanyl-sn-glycero-3-phosphoinositol (DoPhPI), have utilized ³¹P and ²H ssNMR. researchgate.net These analyses revealed that aqueous dispersions of these archaeal lipids form a lamellar phase at room temperature, which transitions into cubic and hexagonal phases as the temperature increases. researchgate.netresearchgate.net This phase plasticity is thought to be crucial for archaea to withstand extreme environmental conditions. researchgate.net Furthermore, ssNMR has been used to probe the conformation of membrane-associated peptides within bilayers containing 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE), a derivative of the target compound, demonstrating how these lipids influence the structure of embedded proteins. msu.edunih.gov

| Technique | Observation | Condition | Reference |

|---|---|---|---|

| ³¹P and ²H ssNMR | Formation of a lamellar phase | Room temperature | researchgate.netresearchgate.net |

| ³¹P and ²H ssNMR | Transition to cubic and hexagonal phases | Increasing temperature | researchgate.net |

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and analysis of this compound from complex lipid extracts. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) serves as a crucial technique for the initial separation and purification of this compound from total lipid extracts. mdpi.com This method separates lipids based on their polarity, with less polar compounds migrating further up the stationary phase. rockefeller.edu

Purification and Separation:

For the preparative separation of archaeal lipids, total lipid extracts are often applied to silica (B1680970) gel TLC plates. nih.gov A common solvent system for developing the plate is a mixture of chloroform, methanol, and water, or chloroform, methanol, and acetic acid. mdpi.complos.org For instance, a mobile phase of chloroform/methanol/90% acetic acid (65:4:35, v/v) has been used to analyze the total lipid extract of Pyrococcus furiosus. nih.gov Another system for neutral lipids utilizes petroleum ether, diethyl ether, and acetic acid (84:15:1, v/v/v). rockefeller.edu In two-dimensional TLC, a common approach involves a first-dimension solvent system of chloroform:methanol:water (65:25:4, v/v) followed by a second-dimension system of chloroform:acetone:methanol:acetic acid:water (50:20:10:10:5, v/v) to effectively separate different lipid classes. plos.org After development, the separated lipid bands can be visualized.

Visualization Techniques:

Since lipids are typically colorless, various visualization methods are employed to locate the separated spots on the TLC plate. youtube.com

Non-Destructive Methods:

UV Light: Compounds that absorb UV light appear as dark spots on a fluorescent background. youtube.comlibretexts.org This method is non-destructive, allowing for the subsequent recovery of the lipid for further analysis.

Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber causes many organic compounds, including lipids, to appear as yellow-brown spots. libretexts.orgsilicycle.com

Destructive Methods:

Primuline (B81338) Spray: Spraying the plate with a primuline solution and viewing under UV light can detect lipids. nih.gov

Molybdenum-Blue Spray: This reagent is specific for phospholipids. nih.gov

Ninhydrin Spray: This is used to identify lipids with free amino groups. nih.gov

Sulfuric Acid Charring: Spraying the plate with a sulfuric acid solution followed by heating will char the organic compounds, making them visible as dark spots. nih.gov

Once visualized, the silica gel area corresponding to this compound can be scraped from the plate, and the lipid can be eluted from the silica using an appropriate solvent. nih.gov This purified sample can then be used for more detailed structural analysis by other techniques.

Table 1: Common TLC Solvent Systems for Archaeal Lipid Analysis

| Mobile Phase Composition (v/v/v) | Application | Reference(s) |

|---|---|---|

| Chloroform/Methanol/Water (65:25:4) | 1D TLC for polar lipids | mdpi.complos.org |

| Chloroform/Methanol/90% Acetic Acid (65:4:35) | HPTLC for total lipid extracts | nih.gov |

| Petroleum Ether/Diethyl Ether/Acetic Acid (84:15:1) | Neutral lipid separation | rockefeller.edu |

| Chloroform/Methanol/Water (75:25:2.5) | 1D TLC for intact polar lipids | biorxiv.org |

The defining structural feature of archaeal lipids like this compound is their sn-2,3 glycerol configuration, which is enantiomeric to the sn-1,2 configuration found in bacterial and eukaryotic lipids. pnas.org Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these enantiomers, providing crucial information about the stereochemistry of the lipid backbone. researchgate.net

Methodology:

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule. sigmaaldrich.com This differential interaction leads to different retention times, allowing for their separation. nih.gov

For the analysis of diacylglycerols and their diether analogues, derivatization is often necessary to introduce a chromophore for UV detection and to enhance the chiral recognition by the stationary phase. aocs.org Common derivatizing agents include 3,5-dinitrophenylurethane (DNPU) and (S)-(+)-1-(1-naphthyl)ethyl urethane (B1682113). researchgate.netaocs.org

Stationary Phases: Polymeric (R)-1-(1-naphthyl)ethylamine and other specialized chiral phases are used to achieve enantiomeric resolution. researchgate.net

Mobile Phases: A mixture of n-hexane, dichloromethane, and ethanol (B145695) (e.g., 150:10:1, v/v) is a representative mobile phase for separating derivatized diacylglycerol enantiomers. researchgate.net

While direct chiral HPLC methods for this compound are not extensively detailed in the provided context, the principles established for diacylglycerol enantiomers are applicable. The separation of the derivatized 1,2- and 2,3-di-O-phytanyl-sn-glycerol enantiomers would confirm the archaeal origin of the lipid.

Table 2: Chiral HPLC for Diacylglycerol Enantiomer Separation

| Derivative | Chiral Stationary Phase | Mobile Phase (v/v/v) | Detection | Reference(s) |

|---|---|---|---|---|

| 2-anthrylurethanes | (R)-1-(1-naphthyl)ethylamine polymer | n-hexane–dichloromethane–ethanol (150:10:1) | Fluorescence | researchgate.net |

| 3,5-dinitrophenylurethane (DNPU) | R-(+)-1-(1-naphthyl)ethylamine | Not specified | Not specified | researchgate.net |

Lipidomics Approaches for Comprehensive Profiling of this compound and its Derivatives

Lipidomics aims for the comprehensive and quantitative analysis of the entire lipid profile (the lipidome) of a cell or organism. nih.gov This systems-level approach is crucial for understanding the diversity and biological roles of lipids like this compound and its various derivatives. bohrium.com The core of most lipidomics platforms is mass spectrometry (MS), often coupled with a chromatographic separation step like HPLC. nih.govresearchgate.net

Methodology:

A typical lipidomics workflow for analyzing archaeal lipids involves:

Lipid Extraction: Using methods like the Bligh and Dyer procedure to isolate total lipids from the sample. nih.gov

Chromatographic Separation: Reversed-phase HPLC is commonly used to separate lipid species based on their hydrophobicity before they enter the mass spectrometer. nih.gov This helps to reduce the complexity of the mixture being analyzed at any given time.

Mass Spectrometry (MS) and Tandem MS (MS/MS):

Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the intact lipid molecules with minimal fragmentation. aocs.org

Mass Analysis: High-resolution mass spectrometers determine the precise mass-to-charge ratio (m/z) of the lipid ions, allowing for the determination of their elemental composition.

Tandem MS (MS/MS): In this process, a specific lipid ion is selected, fragmented, and the m/z of the fragments are analyzed. This provides detailed structural information, including the nature of the head group and the hydrocarbon chains. For example, the core diether lipid, 2,3-di-O-phytanyl-sn-glycerol, can be identified by its characteristic fragmentation patterns. researchgate.net

Comprehensive Profiling:

Lipidomics studies have revealed a wide diversity of archaeal lipids beyond the basic this compound core structure. These include variations in the polar head group attached to the glycerol backbone, such as phosphatidylglycerol, phosphatidylinositol, and various glycolipids. nih.govpnas.org By combining HPLC with high-resolution MS and MS/MS, researchers can identify and quantify these different molecular species. nih.gov

The development of comprehensive databases of archaeal lipid structures and their theoretical mass spectra, such as ArchLips, is a significant advancement for high-throughput lipidomics. biorxiv.orgbiorxiv.orgresearchgate.net These databases aid in the rapid and accurate identification of known and potentially novel archaeal lipids from complex datasets. biorxiv.orgbiorxiv.org

Role of 1,2 Di O Phytanyl Sn Glycerol in Archaeal Membrane Structure and Biophysics

Contribution to Membrane Stability and Permeability under Extreme Conditions

The remarkable stability of archaeal membranes is largely attributed to the distinct chemical features of their constituent lipids, primarily the ether linkages and the branched phytanyl chains. researchgate.netlumenlearning.com These features provide a robust barrier that is less susceptible to chemical and physical stresses compared to the ester-linked, straight-chain fatty acids found in bacterial and eukaryotic membranes. lumenlearning.comfrontiersin.org

The ether linkages connecting the phytanyl chains to the glycerol (B35011) backbone are inherently more resistant to chemical hydrolysis than the ester bonds found in other domains of life. frontiersin.org This chemical robustness is a critical adaptation for survival in environments with extreme pH or high temperatures, which would otherwise hydrolyze ester-linked lipids.

The phytanyl chains, with their repeating isoprenoid branches, play a crucial role in membrane dynamics and packing. rug.nl These branched chains increase the cross-sectional area of the lipid and prevent the tight packing that is characteristic of straight-chain fatty acids. frontiersin.org This steric hindrance results in membranes that remain in a fluid state over a very broad temperature range, from as low as -120°C to as high as 120°C, thereby avoiding the gel-to-liquid crystalline phase transitions that can compromise membrane integrity. researchgate.netrsc.org The reduced segmental motion of the carbon atoms within the branched chains also contributes to a more rigid and stable membrane structure. rug.nl

In some hyperthermophilic archaea, the stability of the membrane is further enhanced by the covalent linking of two phytanyl chains to form a C40 biphytanyl chain, creating a membrane-spanning monolayer. nih.govrug.nl This structure eliminates the potential for bilayer separation, a significant advantage at high temperatures. rug.nl The introduction of cyclopentane (B165970) rings within the phytanyl chains of some thermoacidophiles also increases lipid packing and rigidity, making the membrane less fluid at high temperatures. rug.nlbiorxiv.org

The unique structure of archaeal lipids also influences the permeability of the membrane. While providing a stable barrier, membranes composed of 1,2-di-O-phytanyl-sn-glycerol derivatives exhibit distinct permeability characteristics. The restricted mobility of the hydrocarbon chains is thought to contribute to a reduced permeability of archaeal membranes in general. rug.nl

Studies using model membrane systems have provided insights into these properties. For instance, vesicles made from archaeal-like diether lipids have been shown to have different permeability to various solutes compared to their bacterial counterparts. Unilamellar vesicles composed of a synthetic archaeal diether lipid were found to be significantly more permeable to a range of amino acids, sugars, and nucleobases than vesicles made from bacterial-like lipids. biorxiv.orgnih.gov However, other studies have shown that archaeal and bacterial lipid membranes have similar permeabilities to small molecules like glycerol and urea. biorxiv.orgnih.gov

The presence of other molecules within the membrane, such as the apolar polyisoprenoid squalane (B1681988), can also modulate permeability. researchgate.net In model archaeal membranes, the addition of squalane has been shown to increase the permeability to certain solutes while decreasing proton permeability. researchgate.netresearchgate.netnih.gov This suggests that archaea can fine-tune their membrane permeability in response to environmental conditions. researchgate.net

Formation and Characterization of Membrane Architectures

The amphiphilic nature of this compound and its phosphocholine (B91661) or phosphoethanolamine derivatives allows them to self-assemble into various organized structures in aqueous environments, most notably lipid bilayers. rug.nlrsc.org These structures form the fundamental architecture of archaeal cell membranes.

Like phospholipids (B1166683) in bacteria and eukaryotes, this compound-based lipids spontaneously form bilayers in water. rug.nl In this arrangement, the hydrophilic polar head groups face the aqueous environment on either side of the membrane, while the hydrophobic phytanyl chains are sequestered in the interior. rug.nl This bilayer structure is the predominant form in archaea that live under moderate conditions. rug.nl The thickness of these bilayers is a key structural parameter, with studies on synthetic archaeal-like ether lipids showing a bilayer thickness of approximately 38.3 Å at 25°C and 40°C. biorxiv.org

In laboratory settings, this compound derivatives can be used to form various model membrane systems for biophysical studies. These include unilamellar vesicles, which are spherical structures enclosed by a single lipid bilayer. rsc.orgmdpi.com These vesicles are valuable tools for studying membrane permeability and the effects of various molecules on membrane properties. mdpi.complos.org For example, large unilamellar vesicles (LUVs) can be formed by extruding a solution of the lipids through a filter with a defined pore size. rsc.orgmdpi.com Giant unilamellar vesicles (GUVs) can also be prepared and are useful for microfluidic permeability assays. biorxiv.orgplos.org

Additionally, planar membrane systems can be created, which are useful for electrical measurements and studying ion channel function. The ability to form these well-defined model systems allows for detailed characterization of the physical properties of archaeal membranes.

The structure and properties of this compound-containing bilayers are significantly influenced by environmental factors such as hydration and temperature. nih.govresearchgate.net Neutron diffraction studies have shown that at low hydration levels, archaeal-like lipids can form non-lamellar phases, but at relative humidity levels of 90% or higher, they exclusively form lamellar (bilayer) phases. nih.govresearchgate.net At 90% relative humidity, a phase transition between two different lamellar phases has been observed. nih.govresearchgate.net

Temperature also plays a critical role. At full hydration, lamellar phases of archaeal-like lipids have been observed to be stable up to 70°C, with no phase transitions seen within the range of 25°C to 70°C. nih.govresearchgate.net However, at higher temperatures, the organization of the membrane can change. For example, a mixture of 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine (DoPhPC) and 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) maintained an organized membrane structure up to 70°C, while archaeol-based lipids with a phosphatidylinositol headgroup lost their lamellar organization above 55°C. biorxiv.orgresearchgate.net The thickness of the diether membrane has been observed to decrease slightly with increasing temperature, while the thickness of the water layer between bilayers increases. mdpi.com

Table 1: Investigated Membrane Properties of this compound Derivatives

| Property | Observation | Conditions | Reference(s) |

|---|---|---|---|

| Bilayer Thickness | ~38.3 Å | 25°C and 40°C | biorxiv.org |

| Bilayer Thickness | 39 Å | 60°C | mdpi.com |

| Bilayer Thickness | 36 Å | 70°C | mdpi.com |

| Phase Behavior | Non-lamellar phases | Low hydration | nih.govresearchgate.net |

| Phase Behavior | Lamellar phases | ≥90% relative humidity | nih.govresearchgate.net |

| Phase Behavior | Lamellar phase stable up to 70°C | Full hydration | nih.govresearchgate.net |

| Permeability | More permeable to amino acids, sugars, and nucleobases than bacterial-like membranes. | Unilamellar vesicles | biorxiv.orgnih.gov |

| Permeability | Increased solute permeability with the addition of squalane. | Model membranes | nih.gov |

Biophysical Studies of this compound-Derived Membranes

The unique molecular structure of this compound and its derivatives, such as 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine (DoPhPC) and 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE), imparts exceptional stability and distinct biophysical properties to archaeal membranes. Advanced analytical techniques have been employed to elucidate these characteristics at a molecular level, providing insights into how archaea thrive in extreme environments.

Neutron Diffraction for Structural Parameters

Neutron diffraction is a powerful technique for determining the detailed structure of lipid bilayers. rsc.orgnih.gov It allows for the precise measurement of key structural parameters, such as the lamellar d-spacing (the total thickness of the bilayer plus the water layer), the bilayer thickness (D_B), and the thickness of the hydrocarbon core (2D_C). researchgate.net

Studies on model membranes composed of a 9:1 molar ratio of DoPhPC and DoPhPE have revealed how these structures respond to changes in hydration and temperature. researchgate.netnih.gov At low hydration levels, these lipid assemblies tend to form non-lamellar phases. researchgate.net However, at relative humidity levels of 90% or higher, they exclusively form lamellar phases, which are more representative of biological membranes. researchgate.net

Neutron diffraction has also been instrumental in locating molecules within the bilayer. Contrast variation studies, where hydrogen is replaced with its heavier isotope deuterium, have been used to map the position of the apolar molecule squalane within the membrane. nih.gov These experiments demonstrated that squalane resides in the mid-plane of the diether bilayer, parallel to the membrane surface. nih.govmdpi.com This intercalation enhances membrane organization and adaptability under thermal stress. researchgate.netmdpi.com

Table 1: Structural Parameters of DoPhPC:DoPhPE (9:1) Membranes at 100% Relative Humidity as a Function of Temperature, Determined by Neutron Diffraction.

| Temperature (°C) | Lamellar d-spacing (D) (Å) | Bilayer Thickness (D_B) (Å) | Hydrocarbon Core Thickness (2D_C) (Å) | Water Layer Thickness (D_w) (Å) |

| 25 | 50.7 ± 0.1 | 38.3 ± 0.2 | 32.2 ± 0.6 | 12.6 ± 0.3 |

| 40 | 52.5 ± 0.1 | 38.2 ± 0.2 | 31.8 ± 0.6 | 14.3 ± 0.3 |

| 55 | 54.2 ± 0.2 | - | - | - |

| 70 | 60.0 ± 0.2 | - | - | - |

Data sourced from a study on the structural characterization of archaeal-like phospholipids. At 55°C and 70°C, all parameters could not be extracted as the membranes were not sufficiently structured to yield enough Bragg peaks. researchgate.net

Fluorescence Spectroscopy in Membrane Dynamics Research

Fluorescence spectroscopy is a versatile technique used to investigate the dynamics and fluidity of lipid membranes. nih.gov By incorporating fluorescent probes into the lipid bilayer, researchers can monitor changes in the probe's local environment, which reflect the physical state of the membrane. nih.gov

Probes like Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) are sensitive to the polarity of their surroundings. nih.govnih.gov The emission spectrum of Laurdan shifts depending on the degree of water penetration into the bilayer, which is directly related to the packing density of the lipids. nih.gov In membranes derived from this compound, Laurdan can be used to report on lipid packing and phase behavior under various conditions, such as high temperature and pressure. nih.govnih.gov

Another class of probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is widely used to assess membrane fluidity through fluorescence anisotropy measurements. nih.govmpg.deavantiresearch.com The rotational motion of DPH, which embeds deep within the hydrophobic core of the membrane, is influenced by the viscosity and order of the surrounding lipid chains. avantiresearch.comimrpress.com A higher degree of order and restricted motion results in higher fluorescence anisotropy, corresponding to lower membrane fluidity. While DPH has been extensively used in conventional lipid systems, its application provides a framework for understanding the unique, low-fluidity nature of the tightly packed phytanyl chains in archaeal membranes. nih.govimrpress.com

Permeability studies also utilize fluorescence. The efflux of fluorescent dyes like carboxyfluorescein (CF), which is self-quenched at high concentrations inside liposomes, can be monitored to estimate the permeability of the membrane to solutes. nih.govnih.gov Studies on archaeal membrane mimics have used this method to show that the presence of intercalants like squalane can decrease membrane permeability. nih.gov

Table 2: Common Fluorescent Probes and Their Applications in Studying this compound Derived Membranes.

| Fluorescent Probe | Property Measured | Principle of Measurement | Research Application |

| Laurdan | Lipid Packing / Hydration | Emission spectrum shifts based on the polarity of the probe's environment. nih.govnih.gov | Assessing changes in membrane order and water penetration under high temperature and pressure. nih.gov |

| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Membrane Fluidity / Viscosity | Fluorescence anisotropy changes with the rotational diffusion of the probe, which is hindered by lipid packing. imrpress.com | Determining the microviscosity and order of the hydrocarbon core. nih.govavantiresearch.com |

| Carboxyfluorescein (CF) | Solute Permeability | Measures the rate of de-quenching as the probe leaks out of vesicles. nih.gov | Quantifying the barrier function of the membrane and the effect of intercalated molecules like squalane. nih.govnih.gov |

| Pyranine | Proton Permeability | The fluorescence emission spectrum of this pH-sensitive dye shifts with changes in intra-vesicular pH. nih.gov | Measuring the rate of proton leakage across the bilayer. nih.gov |

Force-Distance Measurements for Interfacial Interactions

Techniques such as Atomic Force Microscopy (AFM) and the Surface Forces Apparatus (SFA) are used to directly measure the forces between surfaces at the nanoscale, providing critical information on the mechanical properties and interfacial interactions of lipid bilayers. tandfonline.comnih.govaip.org

AFM can be operated in force spectroscopy mode to perform nano-indentation experiments on a supported lipid bilayer. tandfonline.comnih.gov This involves pressing the sharp AFM tip against the membrane and then retracting it, generating a force-distance curve. A key parameter obtained from this measurement is the breakthrough force—the force required for the tip to puncture the membrane. tandfonline.comnih.gov This value correlates with the mechanical stability and lipid packing order of the bilayer. Membranes composed of this compound derivatives are expected to exhibit high breakthrough forces due to the extensive methyl branching and ether linkages that promote strong lateral interactions.

The Surface Forces Apparatus (SFA) measures the interaction forces between two macroscopic surfaces, often coated with lipid bilayers, as a function of their separation distance. aip.orgaip.org This allows for the characterization of fundamental forces such as van der Waals forces, electrostatic double-layer forces, and hydration forces that govern membrane-membrane interactions. tuwien.at To create the stable, solid-supported bilayers required for these measurements, a thiolated derivative, 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-D,L-α-lipoic acid ester (DPhyTL), has been successfully employed. aip.orgaip.org The use of this archaeal lipid analogue dramatically increases the stability of the supported bilayer, even in highly adhesive environments, facilitating reliable force-distance measurements. aip.orgaip.org

Chemical Synthesis and Analog Preparation of 1,2 Di O Phytanyl Sn Glycerol and Its Derivatives

Total Chemical Synthesis from Precursors (e.g., Phytanol (B1210986), Benzyl-sn-glycerol)

The total chemical synthesis of 1,2-Di-O-phytanyl-sn-glycerol (also known as archaeol) is a multi-step process that relies on the coupling of two phytanyl chains to a glycerol (B35011) backbone with the correct stereochemistry. nih.gov A common and effective strategy involves the use of phytanol and a protected glycerol molecule, such as 3-O-benzyl-sn-glycerol, as key precursors. nih.gov

The general synthetic route can be outlined as follows:

Preparation of Phytanyl Precursors : The synthesis often starts from commercially available phytol (B49457). The phytanyl chains can be prepared by converting phytol into a more reactive form, such as phytanyl bromide. nih.gov Alternatively, phytanol can be obtained from the hydrolysis of archaeol (B159478) isolated from natural sources like Halobacterium salinarum. nih.gov

Etherification : The core reaction is the ether linkage formation between the phytanyl chains and the glycerol backbone. Using a strong base like sodium hydride (NaH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), the hydroxyl groups at the sn-1 and sn-2 positions of the glycerol precursor are deprotonated to form alkoxides. acs.org These nucleophilic alkoxides then react with the phytanyl bromide (or another activated phytanyl derivative) to form the diether lipid, 1,2-di-O-phytanyl-3-O-benzyl-sn-glycerol. nih.gov

Deprotection : The final step is the removal of the protecting group from the sn-3 position of the glycerol backbone. In the case of a benzyl (B1604629) protecting group, this is typically achieved through catalytic hydrogenolysis. nih.gov The reaction is carried out using a catalyst like palladium on carbon (Pd-C) under a hydrogen atmosphere, which cleaves the benzyl ether bond to yield the free primary alcohol of this compound. nih.gov The identity and stereostructure of the final product are confirmed using techniques like mass spectrometry and polarimetry. nih.gov

This synthetic approach provides a reliable method for obtaining stereochemically defined this compound, which serves as the fundamental building block for more complex archaeal lipid analogs. acs.org

Diastereomeric Approaches in Synthetic Strategies

Ensuring the correct stereochemistry is a critical challenge in the synthesis of archaeal lipids, as both the glycerol backbone (sn-2,3 configuration) and the phytanyl chains (with chiral centers at the 3, 7, and 11 positions) are chiral. wikipedia.org While the synthesis described in the previous section uses a chiral glycerol precursor (3-O-benzyl-sn-glycerol) to set the backbone stereochemistry, other methods involve the resolution of diastereomeric mixtures. nih.govaocs.org

One established technique for resolving chiral glycerol compounds involves derivatization with a chiral reagent to form diastereomers, which can then be separated using chromatography. aocs.org For instance, racemic dialkyl-sn-glycerols can be reacted with an enantiomerically pure isocyanate, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane (B1682113) derivatives. aocs.org These diastereomers possess different physical properties and can be separated by high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column. aocs.org

This diastereomeric approach has been successfully applied to resolve 1,2- and 2,3-O-dihexadecyl-sn-glycerols, demonstrating its utility in separating stereoisomers of diether lipids. aocs.org Although more commonly applied to diacyl- and dialkyl-glycerols, the principle is applicable to the synthesis of diphytanyl glycerol lipids, providing a route to isolate the desired stereoisomer from a racemic mixture.

Synthesis of this compound-Based Phospholipids (B1166683) (e.g., Phosphoethanolamine, Phosphocholine (B91661), Phosphoinositol)

The synthesis of phospholipids based on the this compound core is essential for creating model archaeal membranes and for studying the role of different polar headgroups. rsc.orgnih.gov The general strategy involves the chemical attachment of a phosphate-containing headgroup to the primary hydroxyl group at the sn-3 position of the archaeol backbone. The most common polar headgroups found in archaea include phosphoethanolamine, phosphoglycerol, and phosphoinositol, while phosphocholine is less common but widely used in synthetic analogs. researchgate.netbiorxiv.org

Key synthetic pathways include:

Phosphocholine (PC) Derivatives : 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine (DoPhPC) is a frequently synthesized analog. rsc.orgnih.gov The synthesis can be achieved by treating this compound with an excess of a phosphorylating agent like (β-chloroethyl)phosphoryl dichloride in pyridine, followed by reaction with trimethylamine (B31210) to introduce the choline (B1196258) headgroup. acs.org This method has been used to prepare phosphocholine derivatives of both linear and macrocyclic archaeal lipids. acs.org

Phosphoethanolamine (PE) Derivatives : Synthetic 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) is used to create model membranes that mimic natural compositions. nih.gov The synthesis follows general principles of phospholipid chemistry, often involving the CDP-ethanolamine pathway in biological systems, which can be adapted for chemical synthesis. biorxiv.orgportlandpress.com

Phosphoinositol (PI) Derivatives : The synthesis of 1,2-di-O-phytanyl-sn-glycero-3-phosphoinositol (DoPhPI) has been reported to investigate its role in membrane stability under extreme conditions. rsc.org A reported synthesis involves a phosphoramidite-based coupling reaction. In this method, a protected myo-inositol is transformed into a phosphodiester derivative and then coupled with the archaeol backbone. rsc.org This allows for the creation of inositol-containing archaeal lipids for detailed biophysical characterization. rsc.org

These synthetic routes enable the production of a variety of archaeal-type phospholipids with well-defined structures, which are crucial for building synthetic membranes and vesicles (archaeosomes) for research purposes. portlandpress.comrsc.org

Preparation of Anchoring Groups for Supported Lipid Bilayers

Supported lipid bilayers are powerful tools for studying membrane properties and for developing biosensors. To create stable, surface-bound membranes that mimic the cell surface, this compound can be chemically modified to serve as a tethering anchor. nih.govmdpi.com These "anchor lipids" consist of the hydrophobic diphytanyl glycerol unit, a hydrophilic spacer, and a terminal group capable of covalently binding to a solid support. nih.gov

The design and synthesis of these molecules involve several key features:

Hydrophobic Moiety : The 2,3-di-O-phytanyl-sn-glycerol unit is chosen for its stability, as the ether linkages are resistant to hydrolysis, and the branched phytanyl chains create fluid and stable membranes. nih.gov

Hydrophilic Spacer : A flexible, hydrophilic spacer, typically an oligo(ethylene glycol) chain, is attached to the sn-1 position of the glycerol (note the change in nomenclature due to the new substituent). nih.govmdpi.com This spacer creates an aqueous reservoir between the solid support and the lipid bilayer, which is essential for accommodating the extracellular domains of transmembrane proteins. mdpi.commdpi.com

Anchoring Group : The spacer is terminated with a reactive group that forms a covalent bond with the substrate. Common examples include:

Trichlorosilyl or Chlorodimethylsilyl groups for binding to silicon oxide surfaces. nih.gov For example, 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) has been synthesized for this purpose. nih.gov

Thiol or Dithiolane (lipoic acid) groups for anchoring to gold surfaces. mdpi.com An example is 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-D,L-α-lipoic acid ester (DPTL). mdpi.com

The synthesis of these anchor lipids is a multi-step process. For example, the synthesis of DPTTC involves coupling phytanyl bromide with a glycerol derivative, attaching a tetra(ethylene glycol) spacer, and finally introducing the trichloropropyl-silane group. nih.gov These tethered lipids self-assemble on the substrate to form the proximal leaflet of the bilayer, which is then completed by the fusion of vesicles containing lipids like DPhyPC to form the distal leaflet. nih.govmdpi.com

Ecological and Geochemical Significance of 1,2 Di O Phytanyl Sn Glycerol As a Biomarker

Application in Studies of Anaerobic Methane (B114726) Oxidation (AOM)

The anaerobic oxidation of methane (AOM) is a critical microbial process that significantly reduces the flux of methane, a potent greenhouse gas, from marine sediments into the atmosphere. pnas.orgpnas.org This process is mediated by consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria (SRB). pnas.orgru.nl Lipid biomarkers, including 1,2-Di-O-phytanyl-sn-glycerol and its derivatives, have been instrumental in identifying and characterizing these AOM communities. nih.govresearchgate.net

Studies of methane seep environments have revealed that lipids from these consortia are highly depleted in the stable carbon isotope ¹³C, reflecting the incorporation of biogenic methane. nih.gov Archaeol (B159478) is a common lipid found in these settings, but its hydroxylated derivative, sn-2-hydroxyarchaeol, is particularly diagnostic for certain ANME groups. pnas.orgnih.govvu.nl Specifically, consortia dominated by ANME-2 archaea show a high abundance of sn-2-hydroxyarchaeol relative to archaeol. pnas.orgresearchgate.netnih.gov In contrast, communities where ANME-1 archaea are dominant have a much lower ratio of sn-2-hydroxyarchaeol to archaeol and contain significant amounts of glycerol (B35011) dialkyl glycerol tetraethers (GDGTs). researchgate.netnih.gov These distinct lipid profiles provide a robust tool for distinguishing between different AOM-mediating consortia in environmental samples. pnas.orgpnas.org

Table 1: Key Archaeal Lipid Biomarkers in Different ANME Consortia

| Biomarker | ANME-1 Dominated Consortia | ANME-2 Dominated Consortia |

|---|---|---|

| Archaeol | Present | Present |

| sn-2-Hydroxyarchaeol | Low abundance or absent | High abundance |

| Crocetane/Crocetenes | Absent | Present |

| Glycerol Dialkyl Glycerol Tetraethers (GDGTs) | Abundant | Low abundance or absent |

Detection and Distribution in Diverse Environmental Samples (e.g., Sediments, Geothermal Sinters)

As a key component of archaeal membranes, this compound and related ether lipids are widely distributed across a vast range of environments where Archaea thrive. Their chemical stability ensures their preservation and detection in various geological matrices.

Marine and Lacustrine Sediments: Archaeol is frequently detected in marine sediments, where it serves as a proxy for the total archaeal biomass. wikipedia.org Its presence in sediments from methane seeps is particularly significant for studying AOM. nih.govvu.nl Analysis of Dead Sea sediments has identified both free and phospholipid-bound archaeol, with its specific stereochemistry (3R,7R,11R-isomer) confirming its origin from halophilic archaea. usgs.gov The analysis of archaeal lipids in sedimentary records allows for the reconstruction of past microbial communities and biogeochemical cycles. nih.govcopernicus.org

Geothermal Sinters and Hot Springs: Geothermal environments, known for hosting extremophilic life, are rich sources of archaeal biomarkers. Studies of silica (B1680970) sinters in New Zealand have revealed well-preserved archaeol and glycerol dialkyl glycerol tetraethers (GDGTs). nih.gov The relative abundance of archaeol compared to bacterial diethers and variations in GDGT composition can indicate past changes in environmental conditions, such as temperature. nih.gov Similarly, investigations of hot springs in Yellowstone National Park, China, and other locations have documented the distribution of archaeal ether lipids, linking their composition to the geochemistry of the springs, particularly pH and temperature. montana.edunih.govasm.org

Isotopic Composition Analysis for Carbon Cycling and Source Attribution

Compound-specific isotope analysis (CSIA) of biomarkers like this compound is a powerful technique for elucidating carbon cycling pathways and identifying the carbon sources utilized by specific microbial populations. researchgate.net By measuring the stable carbon isotope ratio (¹³C/¹²C, expressed as δ¹³C) of individual lipids, researchers can trace the flow of carbon from a substrate into the biomass of an organism.

In the context of AOM, the δ¹³C values of archaeol and other archaeal lipids are typically very low (highly negative), often ranging from -77‰ to -105‰. nih.govnih.govvu.nl This extreme depletion in ¹³C is a direct consequence of the archaea assimilating methane, which itself is isotopically light. This isotopic signature serves as unambiguous evidence linking these lipids to methanotrophy and allows for the confident identification of AOM processes in both modern and ancient sediments. nih.govresearchgate.net

Furthermore, isotopic analysis can help differentiate between various archaeal metabolisms. For example, increasing ¹³C-depletion in archaeol with depth in marine sediments has been linked to methane cycling archaea in the methanic zone, distinguishing their carbon source from that of other archaea in the sediment column. fao.org In paleoenvironmental studies, the isotopic composition of archaeal lipids, such as the GDGT crenarchaeol, has been used to reconstruct the δ¹³C of dissolved inorganic carbon in ancient oceans, providing critical constraints on the global carbon cycle during past climate events like the Paleocene-Eocene Thermal Maximum. nih.govresearchgate.net

Table 2: Representative δ¹³C Values of Archaeal Lipids in AOM Environments

| Lipid Biomarker | Environment | δ¹³C Value (‰) | Reference |

|---|---|---|---|

| Archaeol | Black Sea Microbial Mat (ANME-2) | -98.7 | pnas.org |

| sn-2-Hydroxyarchaeol | Black Sea Microbial Mat (ANME-2) | -102.3 | pnas.org |

| Crocetane | Black Sea Microbial Mat (ANME-2) | -105.0 | pnas.org |

| Archaeol | Mediterranean Mud Volcano | -57 to -105 | vu.nl |

Evolutionary and Phylogenetic Perspectives of 1,2 Di O Phytanyl Sn Glycerol

Role of 1,2-Di-O-phytanyl-sn-glycerol in the Differentiation of Life Domains (Archaea, Bacteria, Eukarya)

The cell membrane is a fundamental structure for all cellular life, and its lipid composition is one of the most profound biochemical distinctions separating the domains of life, a concept often termed the "lipid divide". biorxiv.orgportlandpress.comuu.nl At the heart of this divide is the unique structure of archaeal lipids, typified by this compound (also known as archaeol). nih.govnih.gov

The defining features that distinguish archaeal membranes from those of Bacteria and Eukarya are:

Glycerol (B35011) Backbone Stereochemistry : Archaea utilize a sn-glycerol-1-phosphate (B1203117) (G1P) backbone. nih.govutexas.edunih.gov In stark contrast, Bacteria and Eukarya build their membrane phospholipids (B1166683) upon an enantiomeric sn-glycerol-3-phosphate (G3P) backbone. utexas.edunih.gov This fundamental difference in chirality is the result of non-homologous enzymes: glycerol-1-phosphate dehydrogenase (G1PDH) in Archaea and glycerol-3-phosphate dehydrogenase (G3PDH) in Bacteria and Eukarya. portlandpress.comutexas.edunih.gov

Chemical Linkage : The hydrophobic side chains in archaeal lipids are linked to the glycerol backbone via ether bonds. nih.govwikipedia.org These ether linkages are chemically more resistant to hydrolysis and oxidation than the ester bonds that connect fatty acids to the glycerol backbone in Bacteria and Eukarya. wikipedia.orgresearchgate.net This enhanced stability is considered a key adaptation for many archaea that thrive in extreme environments. nih.govwikipedia.org

Hydrocarbon Chains : The side chains of archaeal lipids are composed of isoprenoid units, typically phytanyl (C20) or biphytanyl (C40) chains. nih.govutexas.edu this compound features two C20 phytanyl chains. nih.gov This contrasts with the membranes of Bacteria and Eukarya, which are predominantly composed of straight-chain fatty acids. utexas.eduresearchgate.net

This stark dichotomy in membrane lipid composition is a primary phenotypic marker that delineates the domain Archaea. wikipedia.org While eukaryotes are genetically more similar to archaea in aspects of information processing (transcription and translation), their membrane biochemistry, relying on G3P and ester-linked fatty acids, is bacterial in nature. wikipedia.orgresearchgate.net This has led to evolutionary models suggesting that the eukaryotic cell arose from a symbiosis between an archaeal host and a bacterial endosymbiont (the precursor to the mitochondrion), with the eukaryotic membrane lipid biosynthesis being inherited from the bacterial partner. utexas.edu

Hypotheses on Ancestral Membrane Lipid Composition and Early Life Evolution

The fundamental nature of the lipid divide raises critical questions about the membrane composition of the Last Universal Common Ancestor (LUCA) and the evolutionary pressures that led to this divergence. utexas.edunih.gov Several competing hypotheses have been proposed:

Acellular LUCA : One early hypothesis, prompted by the non-homologous nature of the G1PDH and G3PDH enzymes, suggested that LUCA may have lacked a modern, lipid-bilayer membrane altogether. nasa.gov In this scenario, the independent evolution of lipid biosynthesis pathways in early Archaea and Bacteria would have occurred after their divergence from a non-cellular common ancestor. nasa.gov Some proposals envision early life evolving within mineral compartments, such as those found in hydrothermal vents. utexas.edu

Abiotic or Simple Amphiphile Membrane : It is plausible that the earliest forms of cellular life utilized membranes that self-assembled from simpler amphiphilic molecules available in the prebiotic environment, such as long-chain carboxylic acids and alcohols. nasa.govnih.gov These primitive membranes would have later been replaced by the more complex and enzymatically synthesized phospholipids seen today. nasa.gov

A "Mixed" Heterochiral Membrane in LUCA : More recent phylogenomic studies challenge the idea of an acellular LUCA. nih.govnasa.gov Evidence suggests that the enzyme superfamilies to which both G1PDH and G3PDH belong were present in LUCA. utexas.edunih.gov This supports the hypothesis that LUCA possessed the genetic machinery to synthesize both types of glycerol phosphate (B84403) backbones and perhaps both isoprenoid and fatty acid chains. nasa.govbiorxiv.org The ancestral membrane may have been a "cocktail" of lipids with mixed chirality and composition. uu.nlbiorxiv.org The subsequent divergence of Archaea and Bacteria would have involved the specialization and differential loss of these pathways, with Archaea retaining the G1P-isoprenoid-ether system and Bacteria retaining the G3P-fatty acid-ester system. nasa.gov The instability of such mixed membranes has been proposed as a driving force for the eventual segregation and specialization of the two distinct membrane types. nih.gov

The presence of a complex membrane in LUCA is supported by the argument that a stable, individualizing compartment was necessary for natural selection to operate effectively on early cellular entities. nasa.govnih.gov

Horizontal Gene Transfer and its Impact on this compound Biosynthetic Enzymes

While the lipid divide is a defining feature of the domains, the advent of widespread genome sequencing has revealed that the barrier is not absolute. There is significant evidence for the horizontal gene transfer (HGT) of lipid biosynthetic genes between Archaea and Bacteria, challenging the notion of completely separate evolutionary trajectories for these pathways. biorxiv.orgbiologists.com

Phylogenetic analyses have shown extensive inter-domain transfer of core genes involved in the biosynthesis of archaeal lipids. biorxiv.org Key enzymes in the pathway leading to this compound, such as geranylgeranylglyceryl phosphate (GGGP) synthase, have been identified in several bacterial lineages. biorxiv.orgbiologists.com GGGP synthase catalyzes the first ether bond formation by attaching a geranylgeranyl group to the G1P backbone. portlandpress.comnih.gov

Some bacterial species within the Firmicutes, Actinobacteria, and Fibrobacteres-Bacteroidetes-Chlorobi (FBC) group possess orthologs of the core archaeal enzymes G1PDH, GGGP synthase, and digeranylgeranylglyceryl phosphate (DGGGP) synthase. biologists.com The presence of these genes suggests that these bacteria have, or once had, the capability to synthesize archaeal-style ether-linked isoprenoid lipids. biorxiv.orgbiologists.com In some cases, such as certain uncultured archaea, the opposite seems to be true, where genes for bacterial-like fatty acid synthesis are found alongside genes for archaeal lipid synthesis. biorxiv.orgresearchgate.net

This inter-domain gene flow indicates that the genetic blueprints for producing "the other's" lipids can be acquired and potentially utilized. biorxiv.org The rooting of phylogenetic trees for these enzymes suggests that the canonical archaeal pathway, leading to compounds like this compound, could be older than the bacterial pathway and may have been present in LUCA. biorxiv.orgbiologists.com The discovery of HGT complicates a simple narrative of domain divergence, suggesting a more dynamic and interconnected evolutionary history of prokaryotic membranes. biorxiv.org

Q & A

Q. What is the structural and functional role of 1,2-Di-<i>O</i>-phytanyl-<i>sn</i>-glycerol in methanogenic archaea?

1,2-Di-<i>O</i>-phytanyl-<i>sn</i>-glycerol is a core lipid in the membrane of methanogens, contributing to membrane stability under extreme conditions (e.g., high temperature, low pH). The phytanyl chains (branched isoprenoid hydrocarbons) form tightly packed bilayers or monolayer membranes, enhancing rigidity and resistance to hydrolysis. This lipid’s stereospecific <i>sn</i>-glycerol backbone facilitates proper alignment of the phytanyl chains, critical for maintaining membrane integrity in anaerobic environments . Biosynthesis involves the mevalonate pathway, as demonstrated by deuterium labeling studies showing ~70% incorporation of deuterated mevalonolactone into phytanyl chains .

Methodological Insight : To study its structural role, researchers use X-ray diffraction to analyze membrane packing and NMR spectroscopy to confirm stereochemistry. Comparative lipidomics of wild-type vs. mevalonate pathway mutants can validate biosynthesis mechanisms .

Q. How is 1,2-Di-<i>O</i>-phytanyl-<i>sn</i>-glycerol quantified as a biomarker for methane production in ruminants?

This lipid serves as a biomarker for methanogen activity in ruminant feces. GC-MS is the primary method, but its large molecular size requires derivatization (e.g., silylation) to improve volatility. A calibration curve is generated using internal standards (e.g., 1,2-di-<i>O</i>-hexadecyl-<i>rac</i>-glycerol) and archaeol standards. The regression equation for quantification is:

where and are the masses of archaeol and internal standard, respectively, and is the peak area ratio .

Data Challenges : Incomplete derivatization or co-elution with other lipids can skew results. Researchers must optimize column temperature gradients (e.g., 50°C to 320°C at 10°C/min) and validate with spike-recovery experiments .

Advanced Research Questions

Q. How can stereochemical analysis resolve the biosynthetic pathway of 1,2-Di-O-phytanyl-sn-glycerol?

Deuterium-labeled mevalonolactone (d9) is synthesized and fed to methanogens to trace phytanyl chain biosynthesis. 1H NMR reveals syn-addition of hydrogen during saturation of geranylgeranyl to phytanyl groups, confirmed by analyzing protium signals in deuterated lipids. This method showed \sim70% deuterium enrichment in phytanyl chains, directly linking the mevalonate pathway to archaeal lipid biosynthesis .

Q. Experimental Design :

Synthesize mevalonolactone-d9 via deuterated dimethoxyphenylacetone and trimethyl phosphonoacetate (33% yield over 7 steps).

Incubate methanogens with labeled precursor and extract lipids.

Analyze deuterium incorporation via 1H NMR and mass spectrometry .

Q. What experimental approaches assess the stability of this compound under extreme physicochemical conditions?

Stability is tested using:

- Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., gel-to-liquid crystalline) under varying temperatures.

- X-ray Diffraction : Analyzes lamellar spacing and bilayer integrity at high pressure or low pH.

- FTIR Spectroscopy : Monitors acyl chain conformational changes (e.g., trans-gauche isomerization) under stress.

Phytanyl chains’ branching confers resistance to oxidation and thermal degradation compared to straight-chain lipids. For example, DSC shows no phase transitions below 80°C, supporting stability in thermophiles .

Q. How do contradictions arise between GC-MS and NMR data in quantifying this compound?

Discrepancies stem from:

- GC-MS : May underestimate due to incomplete derivatization or fragmentation.

- NMR : Detects intact molecular species but requires high purity and deuterated internal standards.

Resolution : Cross-validate methods using synthetic standards (e.g., 1,2-di-O-hexadecyl-rac-glycerol) and spike controls. For GC-MS, optimize trimethylsilylation conditions (e.g., 70°C for 1 hr) to ensure complete derivatization .

Q. What role does acyl chain composition play in modulating the rheological properties of membranes containing this compound?

Varying phytanyl chain lengths or branching (e.g., C20 vs. C25) alters membrane fluidity and curvature. Langmuir-Blodgett Trough experiments show that longer chains increase lipid packing density, reducing permeability to protons. Molecular dynamics simulations further reveal that phytanyl branching minimizes water penetration, critical for acidophiles .

Q. Methodology :

- Synthesize phytanyl analogs with defined chain lengths.